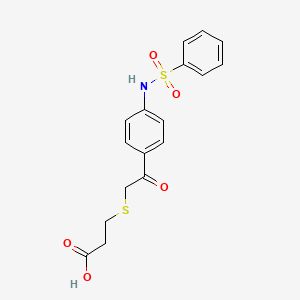

3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid

Description

3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid is a propanoic acid derivative featuring a thioether linkage to a 2-oxoethyl group, which is further substituted with a 4-(phenylsulfonamido)phenyl moiety. The phenylsulfonamido group may enhance binding affinity to biological targets due to its hydrogen-bonding and hydrophobic interactions, while the thioether linkage could influence metabolic stability .

Properties

IUPAC Name |

3-[2-[4-(benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S2/c19-16(12-24-11-10-17(20)21)13-6-8-14(9-7-13)18-25(22,23)15-4-2-1-3-5-15/h1-9,18H,10-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOHBFLEYZUPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)CSCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid involves multiple steps. One common synthetic route includes the reaction of 4-(benzenesulfonamido)benzaldehyde with a thiol compound under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The sulfonamide group in this compound has been linked to a variety of pharmacological effects. Sulfonamides are often utilized as antimicrobial agents, and their derivatives have shown potential in treating various diseases.

- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The presence of the phenylsulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival .

- Anticancer Properties : Recent studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For instance, quinazoline derivatives containing sulfonamide groups have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that 3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid may possess similar anticancer properties .

Pharmacological Insights

Pharmacokinetic studies are essential for understanding how compounds interact within biological systems. The pharmacokinetic profile of sulfonamide derivatives often includes:

- Absorption and Bioavailability : Compounds like this compound may exhibit variable absorption rates depending on their chemical structure and formulation. Studies suggest that modifications to the sulfonamide group can enhance solubility and bioavailability .

- Mechanism of Action : The mechanism through which this compound exerts its effects likely involves enzyme inhibition related to folate metabolism. This mechanism is crucial for its antimicrobial and potential anticancer activity .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of sulfonamide compounds similar to this compound:

Mechanism of Action

The mechanism of action of 3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

GW9508 (3-[4-({[3-(Phenyloxy)phenyl]methyl}amino)phenyl]propanoic acid)

- Structure: Shares the propanoic acid core but substitutes the sulfonamido group with a phenyloxybenzylamino moiety.

- Pharmacological Activity : Acts as a dual GPR40/GPR120 agonist, enhancing glucose-dependent insulin secretion .

- Key Differences: The phenylsulfonamido group in the target compound may confer higher acidity (due to sulfonamide’s electron-withdrawing nature) compared to GW9508’s ether-linked aromatic system. GW9508’s amino linkage facilitates receptor activation, whereas the target compound’s thioether and ketone groups might prioritize enzyme inhibition or alter binding kinetics.

- Reference :

3-[(4-{[bis(ethylthio)-methylene]sulfamoyl}phenyl)amino]propanoic Acid (Compound 4, )

- Structure : Features a bis(ethylthio)methylene-sulfamoyl group instead of the target compound’s phenylsulfonamido-oxoethyl chain.

- Synthesis: Prepared via reaction of diethyl 4-aminophenylsulfonylcarbonimidodithioate with acrylic acid .

- The target compound’s 2-oxoethyl group introduces a ketone, which may participate in covalent binding or stabilize conformational states.

- Reference :

Isindone (2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic Acid)

- Structure : Substitutes the phenylsulfonamido group with a 3-oxo-isoindolyl moiety.

- Pharmacological Activity : Used as an anti-inflammatory agent, leveraging the isoindolyl group’s π-π stacking and hydrogen-bonding capabilities .

- Key Differences: The isoindolyl group’s bulkiness may restrict binding to flat receptor pockets, whereas the target compound’s linear sulfonamido chain could access deeper binding sites.

- Reference :

3-(4-Hydroxyphenyl)-2-hydroxypropanoic Acid

- Structure: Contains hydroxyl groups on the phenyl ring and propanoic acid backbone.

- Properties : Enhanced water solubility due to hydroxyl groups, contrasting with the target compound’s moderate solubility from sulfonamido and thioether groups.

- Key Differences: Hydroxyl groups increase acidity (lower pKa) compared to sulfonamido groups, affecting ionization and bioavailability.

- Reference :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Routes : Analogous compounds (e.g., Compound 4) are synthesized using acrylic acid and sulfonamide precursors, suggesting feasible pathways for the target compound’s preparation .

- Solubility-Bioavailability Trade-offs : The thioether and sulfonamido groups in the target compound likely balance lipophilicity and polarity, optimizing membrane penetration while retaining solubility .

Biological Activity

3-((2-Oxo-2-(4-(phenylsulfonamido)phenyl)ethyl)thio)propanoic acid, a compound featuring a sulfonamide moiety, has garnered attention for its potential biological activities. The sulfonamide group is known for its diverse pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : C₁₅H₁₅N₁O₃S₂

- Molecular Weight : 325.41 g/mol

The structure includes:

- A sulfonamide group,

- A thioether linkage,

- A propanoic acid moiety.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. For instance, a study on related sulfonamide derivatives showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily attributed to the inhibition of bacterial folate synthesis.

Antitumor Activity

Several studies have investigated the antitumor potential of sulfonamide-containing compounds. A notable study synthesized a series of quinazoline derivatives with sulfonamide groups and evaluated their antiproliferative effects on cancer cell lines. The findings revealed that these compounds induced apoptosis in cancer cells, suggesting that the sulfonamide moiety may enhance the antitumor activity of the parent structure .

Case Studies and Research Findings

- Apoptotic Effects : A study demonstrated that specific derivatives of quinazoline containing sulfonamide groups exhibited strong apoptotic effects in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, indicating a pathway for inducing programmed cell death .

- In Vivo Studies : In vivo studies using animal models have shown that compounds similar to this compound can significantly reduce tumor growth compared to control groups. These studies highlight the potential for developing these compounds into therapeutic agents for cancer treatment.

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other chemotherapeutic agents. Preliminary results suggest enhanced efficacy in reducing tumor size and improving survival rates in treated animals .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate | Inhibition of folate synthesis |

| Antitumor | High | Induction of apoptosis |

| Synergistic Effects | Enhanced | Combination with other chemotherapeutics |

Table 2: Key Research Findings

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization should focus on reaction conditions and purification strategies. For analogs with sulfonamide and thioether groups, reflux conditions (e.g., in tetrahydrofuran or ethanol) with catalysts like potassium carbonate or sodium hydride are effective for facilitating nucleophilic substitution or esterification steps . Post-synthesis, purification via column chromatography (silica gel, gradient elution) or preparative HPLC (as in ) ensures high purity. Monitoring reaction progress with TLC or LC-MS can identify intermediate byproducts for iterative refinement .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

A combination of NMR (¹H/¹³C), FT-IR , and high-resolution mass spectrometry (HR-MS) is essential.

- NMR : The sulfonamide NH proton typically appears as a broad singlet (~δ 10-12 ppm), while the thioether (C-S) and ketone (C=O) groups influence adjacent proton splitting patterns .

- FT-IR : Confirm the presence of sulfonamide (S=O stretches at ~1150-1350 cm⁻¹) and carboxylic acid (O-H stretch at ~2500-3300 cm⁻¹) .

- HR-MS : Validate molecular weight and fragmentation patterns against computational predictions (e.g., PubChem data) .

Advanced: How can researchers investigate the enzyme inhibition mechanisms of this compound?

Methodological Answer:

Mechanistic studies require enzyme kinetics assays (e.g., Michaelis-Menten analysis) and structural biology tools :

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine competitive/non-competitive inhibition. Use fluorogenic substrates for real-time monitoring .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase, a common sulfonamide target) to identify binding interactions. Molecular docking (using software like AutoDock) can predict binding poses prior to experimental validation .

Advanced: How should researchers resolve contradictory data in reported biological activities?

Methodological Answer:

Contradictions often arise from assay variability or impurity-driven artifacts . Strategies include:

- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Batch consistency : Characterize compound purity (>95% via HPLC) and stability (e.g., avoid decomposition in aqueous buffers) .

- Meta-analysis : Compare data across studies using platforms like ChEMBL, adjusting for variables like assay pH or incubation time .

Basic: What storage conditions ensure the compound’s stability during experiments?

Methodological Answer:

Store the compound in airtight, light-protected containers at -20°C under inert gas (e.g., argon) to prevent oxidation of the thioether or hydrolysis of the sulfonamide. For short-term use, desiccate at 4°C. Confirm stability via periodic LC-MS checks .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Molecular docking : Use the compound’s 3D structure (from PubChem or generated via ChemDraw) to screen against protein databases (PDB). Optimize force fields (e.g., AMBER) for sulfonamide-protein hydrogen bonding .

- Molecular dynamics (MD) simulations : Simulate binding over 100+ ns to assess conformational stability. Tools like GROMACS or NAMD are suitable .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

- Liquid-liquid extraction : Separate the carboxylic acid (aqueous phase, pH < 3) from neutral byproducts .

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane. For polar impurities, switch to reverse-phase C18 columns .

Advanced: What in vitro models are suitable for evaluating anti-inflammatory activity?

Methodological Answer:

- COX-1/COX-2 inhibition assays : Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages. Normalize to cell viability (MTT assay) to exclude cytotoxicity .

- Cytokine profiling : Use ELISA or multiplex assays (e.g., IL-6, TNF-α) in primary human monocytes. Include positive controls (e.g., dexamethasone) and validate with siRNA knockdown of target receptors .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.